5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 955868-91-4
VCID: VC4216900
InChI: InChI=1S/C24H22N4O4/c1-14-4-6-17(7-5-14)12-28-16(3)23(15(2)26-28)25-24(29)19-11-21(32-27-19)18-8-9-20-22(10-18)31-13-30-20/h4-11H,12-13H2,1-3H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464

5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide

CAS No.: 955868-91-4

Cat. No.: VC4216900

Molecular Formula: C24H22N4O4

Molecular Weight: 430.464

* For research use only. Not for human or veterinary use.

5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide - 955868-91-4

Specification

CAS No. 955868-91-4
Molecular Formula C24H22N4O4
Molecular Weight 430.464
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C24H22N4O4/c1-14-4-6-17(7-5-14)12-28-16(3)23(15(2)26-28)25-24(29)19-11-21(32-27-19)18-8-9-20-22(10-18)31-13-30-20/h4-11H,12-13H2,1-3H3,(H,25,29)
Standard InChI Key NKOJLQNNTHTRAZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide, reflects its three primary components:

  • Benzodioxole group: A fused bicyclic system (1,3-benzodioxole) linked to the oxazole ring.

  • Oxazole-carboxamide backbone: A five-membered oxazole ring with a carboxamide substituent at position 3.

  • Substituted pyrazole moiety: A 3,5-dimethylpyrazole ring with a 4-methylbenzyl group at position 1.

The SMILES string CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C encodes this topology, highlighting the connectivity of aromatic and heterocyclic systems.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₂₄H₂₂N₄O₄
Molecular Weight430.464 g/mol
CAS Registry Number955868-91-4
PubChem CID3245283
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (oxazole O, dioxole O, amide O)

The compound’s solubility remains undocumented in public databases, though its logP value (estimated at ~3.5) suggests moderate lipophilicity.

Synthesis and Structural Features

Crystallographic Insights

Crystal structures of analogous compounds reveal critical conformational trends. For instance, in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, two independent molecules (A and B) exhibit distinct orientations of the benzodioxole and pyrazole groups :

  • Molecule A: Benzodioxole and amine substituents are anti.

  • Molecule B: These groups adopt a syn conformation .

Such conformational flexibility may influence binding interactions in biological systems. The benzodioxole ring in both molecules adopts an envelope conformation, with the methylene carbon deviating by 0.115 Å from the mean plane . These structural nuances underscore the importance of crystallography in predicting pharmacophore geometry.

Related Compounds and Comparative Analysis

Structurally Similar Molecules

The PDF resource lists pyrazole-benzodioxole hybrids evaluated as LasR inhibitors :

Lab IDCompound FeaturesPubChem CID
G6Benzoxazole-piperidine methyl ester45886710
G12Difluoromethoxy benzamide-piperidine47064516

These compounds share the title molecule’s heterocyclic diversity but lack the oxazole-carboxamide motif, highlighting its uniqueness.

Functional Analog: ST 045849

ST 045849 (CAS 442665-87-4), an OGT inhibitor, demonstrates how heterocyclic carboxamides can modulate metabolic pathways in cancer and diabetic models . While distinct in structure, its efficacy supports further exploration of the title compound’s enzyme-targeting potential.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing scalable routes for this compound.

  • In Vitro Profiling: Screening against kinase, OGT, and LasR targets.

  • Structural Modifications: Introducing polar groups to improve solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator